4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate
Description
4-[(2,5-Dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole dihydrate (CAS RN: 651731-86-1, DTXSID40799320) is a bis-imidazole derivative featuring two 2,5-dimethylimidazole moieties linked by a methylene bridge, with two water molecules of crystallization . Its structure is characterized by planar imidazole rings, with methyl substituents at positions 2 and 5 of each ring. The dihydrate form enhances stability through hydrogen bonding between water molecules and the nitrogen atoms of the imidazole rings, a common feature in hydrated imidazole derivatives .
Properties
CAS No. |
651731-86-1 |
|---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate |
InChI |
InChI=1S/C11H16N4.2H2O/c1-6-10(14-8(3)12-6)5-11-7(2)13-9(4)15-11;;/h5H2,1-4H3,(H,12,14)(H,13,15);2*1H2 |
InChI Key |
OBUJEQICFZNOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)CC2=C(NC(=N2)C)C.O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the reaction of acetophenones with benzylic amines in the presence of oxidants like tert-butylhydroperoxide . The reaction conditions are often mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. Catalysts like erbium triflate are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like tert-butylhydroperoxide and catalysts like erbium triflate . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of imidazole derivatives can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazoles .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole exhibit significant activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies have shown that imidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Certain derivatives demonstrate efficacy against fungal infections, making them potential candidates for antifungal drug development .
Antioxidant Properties
The antioxidant activity of imidazole derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Research has indicated that imidazole compounds can exhibit anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, these compounds could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Anticancer Potential
Emerging studies suggest that imidazole derivatives may possess anticancer properties. The ability of these compounds to interact with biological molecules, such as DNA and proteins, allows them to potentially inhibit cancer cell proliferation and induce apoptosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
A comparative analysis of key imidazole derivatives is summarized in Table 1.
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s methyl groups (electron-donating) contrast with nitro or chloro substituents in and , which increase electrophilicity and reactivity .
- Hydration Effects: Dihydrates (e.g., target compound, esomeprazole) exhibit enhanced thermal stability compared to monohydrates (e.g., ) due to robust hydrogen-bonded networks .
- Aromatic vs. Heteroaromatic Substituents : Pyridyl () and phenyl groups () introduce π-stacking interactions, whereas the target compound’s methylene bridge prioritizes rigidity over π-conjugation .
Physicochemical Properties
- Solubility : The dihydrate form of the target compound likely has higher aqueous solubility than anhydrous derivatives (e.g., ) due to water-mediated polarity . However, it is less soluble in organic solvents compared to hydrophobic analogs like .
- Melting Points: Dihydrates generally exhibit higher melting points (decomposition before melting in the target compound) versus monohydrates (e.g., : ~200–250°C) due to lattice stability .
- Crystallography : The target compound’s hydrogen-bonding network resembles that of esomeprazole dihydrate (), where water molecules bridge N–H and O–H interactions .
Biological Activity
The compound 4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole; dihydrate is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential in medicinal chemistry due to their roles in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of the specified compound, synthesizing findings from various sources.
Antimicrobial Activity
Imidazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds with imidazole moieties can effectively inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : Studies have shown that imidazole derivatives can demonstrate potent antibacterial effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. One study reported that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against these bacteria .
Antifungal Activity
The antifungal activity of imidazole derivatives is well-documented. The target compound may also possess antifungal properties, as indicated by research on related imidazole compounds that showed effectiveness against Candida albicans and Aspergillus niger with MIC values around 64 μg/mL .
Anti-inflammatory Effects
Imidazole derivatives are known to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For example, certain analogs have been shown to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized several imidazole derivatives, including those structurally similar to the target compound. The antimicrobial activity was evaluated using the disc diffusion method against various bacterial strains. The results indicated that certain derivatives had significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
| Compound | Bacteria Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 8 | |
| Compound B | E. coli | 16 | |
| Compound C | K. pneumoniae | 32 |
Case Study 2: Anti-inflammatory Potential
In another study focusing on the anti-inflammatory effects of imidazole derivatives, compounds were tested for their ability to inhibit nitric oxide production in macrophages. The results demonstrated that specific derivatives significantly reduced nitric oxide levels, suggesting a potential mechanism for their anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is often influenced by their structural features. Key aspects include:
- Substituent Positioning : The position of methyl groups on the imidazole ring can significantly affect biological potency.
- Hydrophobic Interactions : Enhanced lipophilicity improves membrane penetration and bioavailability.
Research has indicated that modifications at the 2 and 5 positions of the imidazole ring can enhance antibacterial and antifungal activities .
Q & A
Q. Q1. What are the optimal synthetic routes for synthesizing 4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole dihydrate, and how can purity be ensured?
Answer: The compound can be synthesized via multi-step condensation reactions, leveraging methodologies for substituted imidazole derivatives. Key steps include:
- Substituent introduction : Use of 2,5-dimethylimidazole precursors with methyl groups introduced via alkylation or reductive amination .
- Hydrate formation : Controlled crystallization in aqueous/organic solvent mixtures (e.g., ethanol-water) to stabilize the dihydrate form.
- Purity assurance : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to monitor impurities. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) further refines purity .
Optimization : Apply Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 40–60% .
Basic Research: Characterization Techniques
Q. Q2. Which analytical methods are critical for characterizing the structural and hydration properties of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects hydrogen bonding in the dihydrate. D₂O exchange experiments verify labile protons .
- X-ray Diffraction (XRD) : Single-crystal XRD determines crystal lattice parameters (e.g., monoclinic system, space group P2₁/n) and hydrogen-bonding networks stabilizing the dihydrate .
- Thermogravimetric Analysis (TGA) : Quantifies water loss (∼10–12% mass loss at 100–120°C) to confirm dihydrate stoichiometry .
Advanced Research: Stability and Reactivity
Q. Q3. How does the dihydrate form influence the compound’s stability under varying humidity and temperature conditions?
Answer:
- Humidity sensitivity : Dynamic Vapor Sorption (DVS) studies show reversible water uptake at RH > 60%, with phase transitions monitored via XRD. Anhydrous forms may revert to hydrates under high humidity .
- Thermal degradation : Differential Scanning Calorimetry (DSC) reveals endothermic peaks at 120°C (dehydration) and 250°C (decomposition). Accelerated stability testing (40°C/75% RH for 6 months) assesses shelf-life .
Advanced Research: Reactivity in Catalytic Systems
Q. Q4. Can this compound act as a ligand or catalyst in coordination chemistry or organic transformations?
Answer:
- Ligand potential : The imidazole nitrogens can coordinate transition metals (e.g., Cu²⁺, Zn²⁺). UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy validate metal-ligand interactions .
- Catalytic applications : Test in Heck coupling or oxidation reactions. Compare turnover numbers (TON) with non-hydrated analogs to assess water’s role in catalytic cycles .
Advanced Research: Addressing Data Contradictions
Q. Q5. How should researchers resolve contradictions in reported synthetic yields or physicochemical properties?
Answer:
- Reproducibility audits : Verify solvent grades, crystallization rates, and drying protocols. For example, slow evaporation vs. anti-solvent addition alters crystal morphology and hydration .
- Statistical analysis : Use ANOVA to identify significant variables (e.g., pH, stirring rate) across studies. Meta-analysis of published data isolates outliers .
Advanced Research: Biological Interactions
Q. Q6. What methodologies are suitable for studying this compound’s interactions with biomolecules?
Answer:
- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with Surface Plasmon Resonance (SPR) to measure binding affinities (KD values) .
- In vitro assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against E. coli or S. aureus) to explore therapeutic potential .
Advanced Research: Computational Modeling
Q. Q7. How can computational tools predict the compound’s behavior in novel environments?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity sites (e.g., nucleophilic imidazole nitrogens). Compare with XRD-derived electrostatic potentials .
- Molecular Dynamics (MD) : Simulate hydration shells around the dihydrate to model dissolution kinetics in biological fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
